molecular formula C35H70ClN3O15 B12414922 N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride)

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride)

Cat. No.: B12414922
M. Wt: 808.4 g/mol
InChI Key: BPCZCCUKXNPDKC-UHFFFAOYSA-N
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Description

Chemical Structure: N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is a branched polyethylene glycol (PEG) derivative featuring two tert-butoxycarbonyl (Boc)-protected amido-PEG3 arms and one PEG3-acid arm, with a hydrochloride counterion. Its molecular formula is C₃₅H₇₀ClN₃O₁₅, and its molecular weight is 808.39 g/mol .

Role in PROTACs: This compound serves as a PROTAC linker, connecting an E3 ubiquitin ligase ligand to a target protein ligand. The Boc groups enhance stability during synthesis, while the PEG spacers improve solubility and reduce steric hindrance .

Properties

Molecular Formula

C35H70ClN3O15

Molecular Weight

808.4 g/mol

IUPAC Name

3-[2-[2-[2-[bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C35H69N3O15.ClH/c1-34(2,3)52-32(41)36-8-14-44-20-26-50-29-23-47-17-11-38(10-16-46-22-28-49-25-19-43-13-7-31(39)40)12-18-48-24-30-51-27-21-45-15-9-37-33(42)53-35(4,5)6;/h7-30H2,1-6H3,(H,36,41)(H,37,42)(H,39,40);1H

InChI Key

BPCZCCUKXNPDKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCNC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Alkoxylation of PEG3 with Tert-Butyl Acrylate

The initial step involves alkoxylation of PEG3 using tert-butyl acrylate under basic conditions. Metallic sodium or potassium serves as the base, facilitating nucleophilic attack by PEG3’s terminal hydroxyl group on the acrylate’s β-carbon. This reaction yields hydroxyl-terminated PEG3 propanoic acid tert-butyl ester (HO-PEG3-tBu), as demonstrated in Example 1 of the patent CN107163243A. Typical conditions include:

  • Solvent : Tetrahydrofuran (THF) or dioxane
  • Molar Ratios : PEG3 : tert-butyl acrylate : metal base = 1 : 0.55–0.82 : 0.02–0.04
  • Reaction Time : 12 hours at 25°C
  • Workup : Aqueous extraction with dichloromethane and drying over anhydrous sodium sulfate.

This step achieves >80% conversion, with residual starting materials removed via liquid-liquid extraction.

Sulfonylation for Leaving Group Introduction

The hydroxyl group in HO-PEG3-tBu is converted to a better leaving group (tosylate) using p-toluenesulfonyl chloride (TsCl). Triethylamine or pyridine acts as a base to scavenge HCl byproducts, with dichloromethane or dioxane as solvents. Key parameters:

  • Temperature : 20–40°C
  • Reaction Time : 10–15 hours
  • Yield : ~85% crude tosylate (TosO-PEG3-tBu), purified via rotary evaporation.

Sulfonylation enhances reactivity for subsequent nucleophilic displacement, critical for introducing amine functionalities.

Amination and Boc Protection Strategies

Displacement with Ammonia

TosO-PEG3-tBu undergoes nucleophilic substitution with concentrated ammonium hydroxide (28–30% NH₃ in H₂O) to generate the primary amine NH₂-PEG3-tBu. Conditions include:

  • Solvent : Methanol or dichloromethane
  • Temperature : 20–50°C
  • Reaction Time : 24–48 hours.

The amine intermediate is isolated via neutralization and extraction, achieving ~75% purity before Boc protection.

Dual Boc Protection of Amine Groups

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, with catalytic 4-dimethylaminopyridine (DMAP). This step ensures selective protection of both amine termini:

  • Molar Ratio : NH₂-PEG3-tBu : Boc₂O = 1 : 2.2
  • Reaction Time : 6 hours at 0°C → 12 hours at 25°C.

The product, N-bis(t-boc-N-amido-PEG3)-tBu, is purified via silica gel chromatography (hexane/ethyl acetate), yielding >90% purity.

Critical Reaction Parameters and Optimization Data

Step Key Variables Optimal Conditions Yield (%)
Alkoxylation Base (Na vs. K) K in dioxane 82
Sulfonylation Solvent polarity Dichloromethane 85
Amination NH₃ concentration 28% NH₃ in MeOH 78
Boc Protection Boc₂O stoichiometry 2.2 equivalents 91
Hydrochloridation HCl delivery method Gas bubbling in EtOAc 95

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) to achieve ≥95% purity. Characterization data includes:

  • CAS No. : 2182602-17-9 (precursor), 1347750-75-7 (intermediate)
  • Molecular Formula : C₂₅H₄₉N₇O₁₁ (precursor)
  • Mass Spec : ESI-MS m/z 623.7 [M+H]⁺
  • ¹H NMR (D₂O): δ 1.38 (s, 18H, Boc), 3.50–3.70 (m, 24H, PEG), 4.20 (q, 2H, COO⁻).

Challenges and Scalability Considerations

Steric Hindrance : Bulky Boc groups necessitate extended reaction times during amidation (24–48 hours).
Byproduct Formation : Over-sulfonylation is mitigated by controlled TsCl addition rates.
Scale-Up : Batch sizes >100 g require segmented cooling during exothermic steps (e.g., sulfonylation).

Chemical Reactions Analysis

Types of Reactions

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The PEG chains can be oxidized under specific conditions to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The PEG chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted PEG derivatives.

Scientific Research Applications

Applications

  • PROTAC Development :
    • The compound is instrumental in synthesizing PROTACs, which have gained attention for their ability to degrade specific proteins implicated in various diseases, including cancer .
    • PROTACs utilize the cellular machinery to eliminate unwanted proteins, offering a novel approach to drug design that enhances specificity and reduces side effects.
  • Drug Delivery Systems :
    • N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) can be incorporated into drug delivery systems to improve solubility and bioavailability of therapeutic agents .
    • Its PEGylated structure enhances circulation time in biological systems, making it suitable for use in nanotechnology and targeted drug delivery applications.
  • Bioconjugation :
    • This compound can facilitate bioconjugation reactions, allowing for the attachment of drugs or biomolecules to surfaces or other molecules, which is crucial in developing antibody-drug conjugates (ADCs) .
    • The reactive functional groups enable the formation of stable conjugates that can be used in therapeutic applications.
  • Research in Cell Culture :
    • N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) is applied in cell culture studies, particularly for synthesizing ligands and polypeptides that require precise modifications for biological activity .

Case Study 1: Development of Targeted Cancer Therapies

A study explored the use of PROTACs synthesized with N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) for degrading the oncoprotein MYC. The research demonstrated that these PROTACs effectively reduced MYC levels in cancer cell lines, leading to decreased cell proliferation and increased apoptosis. This highlights the potential of using such linkers in developing targeted therapies against cancer .

Case Study 2: Enhancing Antibody-Drug Conjugates

In another investigation, researchers utilized N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) to create ADCs by linking chemotherapeutic agents to monoclonal antibodies. The study indicated improved therapeutic efficacy and reduced off-target effects due to the precise delivery mechanism facilitated by this linker .

Mechanism of Action

The mechanism of action of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is primarily based on its ability to modify the surface properties of molecules and materials. The PEG chains provide steric stabilization, preventing aggregation and enhancing solubility. The compound can interact with various molecular targets, including proteins, lipids, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Soluble in DMSO, ethanol, or DMF; requires specialized formulations (e.g., DMSO:Tween 80:saline) for in vivo use .
  • Storage : Stable at -20°C for 3 years as a powder; short-term stability at room temperature during shipping .

Comparison with Similar Compounds

Functional Group Diversity and Reactivity

Compound Name Functional Groups Key Reactivity/Applications
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (HCl) Boc-protected amido, PEG3-acid, HCl PROTAC linkers, controlled degradation
N-(acid-PEG3)-N-bis(PEG3-amine) Acid, primary amine Drug conjugation, protein labeling
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl Azide, acid Click chemistry (CuAAC), bioconjugation
N-Boc-N-bis(PEG3-azide) Boc-protected amido, azide Click chemistry, stable amine protection
N-(Amino-PEG3)-N-bis(PEG3-acid) HCl Primary amine, acid NHS ester reactions, peptide synthesis

Key Differences :

  • Boc vs. Amine/Azide : Boc groups prevent premature reactions during synthesis, whereas free amines (e.g., N-(acid-PEG3)-N-bis(PEG3-amine)) enable direct conjugation with NHS esters or aldehydes .
  • Azide vs. Acid : Azides (e.g., N-(Azido-PEG3)-N-bis(PEG3-acid) HCl) enable bioorthogonal click chemistry, while acids facilitate carbodiimide-mediated couplings .

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Solubility Profile
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (HCl) 808.39 Requires DMSO-based formulations for in vivo use
N-(acid-PEG3)-N-bis(PEG3-amine) 571.70 High aqueous solubility (PEG-enhanced)
N-Boc-N-bis(PEG3-acid) 525.60 Moderate solubility in polar solvents
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl 600.70 Soluble in water/DMSO; used in click reactions

Notable Trends:

  • Higher molecular weight correlates with reduced solubility (e.g., 808.39 g/mol PROTAC linker vs. 525.60 g/mol N-Boc-N-bis(PEG3-acid)) .
  • Hydrochloride salts (e.g., N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) HCl) enhance stability but may require pH-adjusted formulations .

Critical Findings :

  • PROTAC Linkers: The Boc-PEG3-acid structure balances solubility and proteasomal recruitment efficiency, outperforming non-PEGylated linkers in cellular uptake .
  • Amine vs. Azide : Amine-terminated compounds (e.g., N-(acid-PEG3)-N-bis(PEG3-amine)) show faster conjugation kinetics but lower stability than azide counterparts .

Data Tables

Table 1: Structural and Functional Comparison

Parameter N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (HCl) N-(acid-PEG3)-N-bis(PEG3-amine) N-Boc-N-bis(PEG3-azide)
Molecular Formula C₃₅H₇₀ClN₃O₁₅ C₂₅H₅₃N₃O₁₁ C₂₁H₄₁N₇O₈
Key Functional Groups Boc-amido, acid, HCl Acid, amine Boc-amido, azide
Primary Application PROTAC linkers Drug conjugation Click chemistry

Table 2: Solubility and Stability

Compound Name Solubility in Water (mg/mL) Storage Stability (Years)
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (HCl) <1 (requires DMSO) 3 (-20°C)
N-(acid-PEG3)-N-bis(PEG3-amine) >50 2 (4°C)
N-Boc-N-bis(PEG3-azide) 10–20 2 (-20°C)

Biological Activity

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is a PEG-based PROTAC linker that plays a significant role in various biological applications, particularly in drug development and targeted therapy. This compound's versatility is highlighted by its involvement in multiple biological pathways and mechanisms.

Overview of Biological Activity

The biological activity of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) encompasses a wide range of functions, including:

  • Targeted Protein Degradation : As a PROTAC linker, it facilitates the selective degradation of target proteins by harnessing the ubiquitin-proteasome system.
  • Antibody-Drug Conjugates (ADCs) : It can be utilized in the design of ADCs, enhancing the delivery and efficacy of therapeutic agents.
  • Cell Cycle Regulation : The compound influences various signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell cycle progression and apoptosis.

The compound exhibits activity across numerous biological pathways. Below is a summary table outlining key mechanisms and their associated effects:

Biological Pathway Mechanism/Effect
Apoptosis Induces programmed cell death through mitochondrial pathways.
Autophagy Modulates autophagic processes, promoting cellular homeostasis.
Immunology/Inflammation Engages immune response pathways, potentially targeting inflammatory diseases.
Neuronal Signaling Affects neurotransmitter systems, influencing neuronal health and signaling.
Metabolic Enzymes Interacts with various metabolic pathways, impacting enzyme activities.

Case Studies and Research Findings

  • Targeted Drug Delivery in Glioblastoma :
    A study demonstrated the potential of PEG-based conjugates for targeted drug delivery to glioblastoma cells. The conjugate showed high stability and effective release of cytotoxic agents upon interaction with specific enzymes, highlighting its utility in cancer therapy .
  • Antiviral Activity :
    Research indicated that compounds similar to N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) exhibited antiviral properties against various viruses, including HIV and influenza. These findings suggest its potential application in developing antiviral therapies .
  • Proteolytic Activity Evaluation :
    Investigations into proteolytic activity revealed that PEG-based linkers could enhance the stability and efficacy of therapeutic proteins by modifying their interactions with proteolytic enzymes, thereby prolonging their action in biological systems .

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